molecular formula C13H18N2O2 B1386210 6-[(Cyclohexylmethyl)amino]nicotinic acid CAS No. 1096898-79-1

6-[(Cyclohexylmethyl)amino]nicotinic acid

Cat. No.: B1386210
CAS No.: 1096898-79-1
M. Wt: 234.29 g/mol
InChI Key: RMFBINNCYCZBAY-UHFFFAOYSA-N
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Description

6-[(Cyclohexylmethyl)amino]nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclohexylmethylamino group attached to the pyridine ring. This compound has garnered interest due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclohexylmethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the formation of various reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown bioactivity against various biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-[(Cyclohexylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-[(Butylmethyl)amino]nicotinic acid
  • 6-[(Isobutylmethyl)amino]nicotinic acid
  • 6-[(Ethylmethyl)amino]nicotinic acid hydrochloride

Comparison: Compared to these similar compounds, 6-[(Cyclohexylmethyl)amino]nicotinic acid is unique due to the presence of the cyclohexylmethyl group, which may confer different chemical and biological properties.

Properties

IUPAC Name

6-(cyclohexylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFBINNCYCZBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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